Methyl 2-(quinoxaline-6-carboxamido)benzoate
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Overview
Description
Methyl 2-(quinoxaline-6-carboxamido)benzoate is a complex organic compound that features a quinoxaline ring fused with a benzoate ester
Mechanism of Action
Target of Action
Quinoxaline derivatives are known to exhibit a wide spectrum of biological activities . They have been disclosed as prominent biologically active compounds, possessing a wide and diverse spectrum of pharmacological properties .
Mode of Action
It is known that quinoxaline derivatives interact with various targets, receptors, or microorganisms
Biochemical Pathways
Quinoxaline derivatives are known to affect various biochemical pathways due to their wide spectrum of biological activities .
Result of Action
Quinoxaline derivatives are known to exhibit a wide spectrum of biological activities , suggesting that they have significant molecular and cellular effects.
Action Environment
The synthesis of quinoxaline derivatives has been extensively studied, with a prime focus on green chemistry and cost-effective methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(quinoxaline-6-carboxamido)benzoate typically involves the condensation of ortho-phenylenediamine with a suitable 1,2-dicarbonyl compound, followed by esterification. One common method involves the reaction of 2-aminobenzoic acid with quinoxaline-6-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride, followed by methylation using methanol and a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(quinoxaline-6-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Methyl 2-(quinoxaline-6-carboxamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities but lacks the ester functionality.
Quinazoline: Another nitrogen-containing heterocycle with distinct pharmacological properties.
Phthalazine: Similar in structure but with different electronic properties and reactivity.
Uniqueness
Methyl 2-(quinoxaline-6-carboxamido)benzoate is unique due to its combined quinoxaline and benzoate ester functionalities, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-(quinoxaline-6-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-23-17(22)12-4-2-3-5-13(12)20-16(21)11-6-7-14-15(10-11)19-9-8-18-14/h2-10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRELQMWRCNLCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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